Cas no 306935-67-1 (3-(5-Methyl-furan-2-yl)-phenylamine)

3-(5-Methyl-furan-2-yl)-phenylamine is a furan-substituted aniline derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a methyl-furan moiety with a phenylamine group, offering versatility as a building block in organic synthesis. The compound's aromatic and heterocyclic components may enhance reactivity in cross-coupling reactions or serve as a precursor for bioactive molecules. Its stability under standard conditions and well-defined chemical properties make it suitable for controlled synthetic pathways. Researchers value this compound for its potential in developing novel heterocyclic frameworks, particularly in medicinal chemistry where furan and aniline motifs are of interest. The product is typically supplied with high purity to ensure reproducibility in experimental applications.
3-(5-Methyl-furan-2-yl)-phenylamine structure
306935-67-1 structure
Product Name:3-(5-Methyl-furan-2-yl)-phenylamine
CAS No:306935-67-1
MF:C11H11NO
MW:173.211142778397
MDL:MFCD01126401
CID:1078288
PubChem ID:793234
Update Time:2025-06-07

3-(5-Methyl-furan-2-yl)-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-Methyl-furan-2-yl)-phenylamine
    • 3-(5-Methyl-2-furyl)aniline
    • 3-(5-methylfuran-2-yl)aniline
    • CS-0314946
    • 3-(5-methyl-furan-2-yl)phenylamine
    • SB61168
    • DB-047656
    • SCHEMBL1351745
    • AYFFRNXUEKOLES-UHFFFAOYSA-N
    • 3-(5-methyl-furan-2-yl)-phenylamine, AldrichCPR
    • MFCD01126401
    • 3-(5-Methylfur-2-yl)aniline
    • 298220-43-6
    • 306935-67-1
    • DTXSID90355177
    • HMS1697I09
    • AKOS000567980
    • PS-6032
    • MDL: MFCD01126401
    • Inchi: 1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3
    • InChI Key: AYFFRNXUEKOLES-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC=C1C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 173.08413
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 311.6±30.0 °C at 760 mmHg
  • Flash Point: 142.3±24.6 °C
  • PSA: 39.16
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-(5-Methyl-furan-2-yl)-phenylamine Security Information

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3-(5-Methyl-furan-2-yl)-phenylamine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:306935-67-1)3-(5-Methyl-furan-2-yl)-phenylamine
Order Number:A1152527
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:18
Price ($):220.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:306935-67-1)3-(5-Methyl-furan-2-yl)-phenylamine
A1152527
Purity:99%
Quantity:1g
Price ($):220.0
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